6,8-Dichloro-3-methylquinoline-2-carboxylic acid
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Overview
Description
6,8-Dichloro-3-methylquinoline-2-carboxylic acid is a quinoline derivative with the molecular formula C11H7Cl2NO2. This compound is known for its unique chemical structure, which includes two chlorine atoms and a carboxylic acid group attached to a quinoline ring. It has a molecular weight of 256.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-methylquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another approach involves a one-pot, solvent-free, microwave-assisted, multi-component reaction using substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other groups using reagents like organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
Scientific Research Applications
6,8-Dichloro-3-methylquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloroquinoline-2-carboxylic acid
- 3-Methylquinoline-2-carboxylic acid
- 6-Chloro-3-methylquinoline-2-carboxylic acid
Uniqueness
6,8-Dichloro-3-methylquinoline-2-carboxylic acid is unique due to the presence of both chlorine atoms and a methyl group on the quinoline ring. This combination of substituents enhances its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H7Cl2NO2 |
---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
6,8-dichloro-3-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO2/c1-5-2-6-3-7(12)4-8(13)10(6)14-9(5)11(15)16/h2-4H,1H3,(H,15,16) |
InChI Key |
UPIXOTAUALCJCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2N=C1C(=O)O)Cl)Cl |
Origin of Product |
United States |
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